- Fast preparation method of aromatic aldehydes from carbazole and hydroxyaromatic derivatives under microwave irradiation, Modern Polymeric Materials for Environmental Applications, 2006, 129, 129-132

Cas no 95-01-2 (2,4-Dihydroxybenzaldehyde)

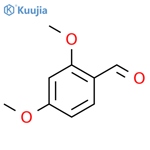

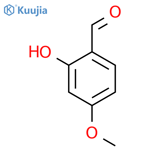

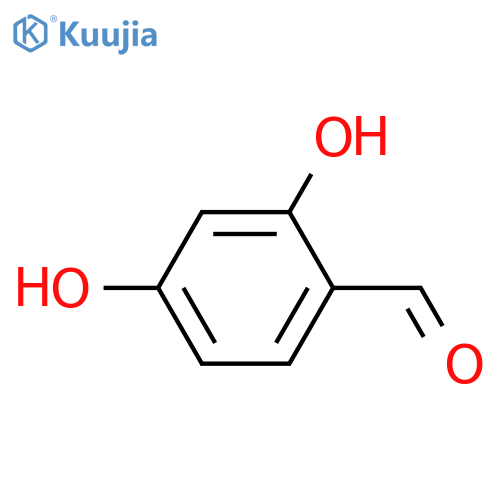

2,4-Dihydroxybenzaldehyde ist eine organische Verbindung mit der Summenformel C₇H₆O₃, die als wichtiges Zwischenprodukt in der chemischen Synthese dient. Diese Verbindung zeichnet sich durch zwei Hydroxylgruppen und eine Aldehydgruppe aus, was sie zu einem vielseitigen Baustein für die Herstellung von Pharmazeutika, Farbstoffen und Aromastoffen macht. Aufgrund ihrer funktionellen Gruppen eignet sie sich besonders für Kondensations- und Substitutionsreaktionen. Die hohe Reinheit und Stabilität des Produkts gewährleisten reproduzierbare Ergebnisse in Forschungs- und Industrieprozessen. Zudem ist 2,4-Dihydroxybenzaldehydein wertvolles Reagenz in der Analytik, beispielsweise zur Detektion von Metallionen. Seine strukturellen Eigenschaften ermöglichen präzise Modifikationen für spezifische Anwendungen.

2,4-Dihydroxybenzaldehyde structure

Produktname:2,4-Dihydroxybenzaldehyde

2,4-Dihydroxybenzaldehyde Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 2,4-Dihydroxybenzaldehyde

- beta-Resorcylaldehyde

- 2,4,6-TRIPHENYL-S-TRIAZINE

- 2,4-dihydroxy-benzaldehyde

- 2,4-Dihydroxybenzene carbonal

- 4-Formylresorcinol

- 4-Hydroxysalicylaldehyde

- Benzaldehyde,2,4-dihydroxy

- ethyl 7-hydroxycoumarin-3-carboxylate

- p-hydroxysalicylic aldehyde

- resorcialdehyde

- β-Resorcylaldehyde

- Benzaldehyde, 2,4-dihydroxy-

- beta-Resorcaldehyde

- beta-Resorcinaldehyde

- beta-Resorcylic aldehyde

- 2,4-Dihydroxybenzenecarbonal

- Salicylaldehyde, 4-hydroxy-

- 4-Hydroxysalicyladehyde

- 2,4-Dihydroxybenzaldehyd

- beta-Rosorcaldehyde

- .beta.-Resorcylaldehyde

- .beta.-Resorcaldehyde

- .beta.-Resorcinaldehyde

- .beta.-Resorcylic aldehyde

- 2,4-Dihydroxybenzaldehyde (ACI)

- β-Resorcylaldehyde (6CI, 8CI)

- 2,4-Dihydroxybezaldehyde

- 2,4-Dihydroxysalicylaldehyde

- 4-Formylbenzene-1,3-diol

- 6-Formylresorcinol

- NC 012

- NSC 8690

- β-Resorcaldehyde

- β-Resorcinaldehyde

- β-Resorcylic aldehyde

- BETA-RESORCYLADLEHYDE

- á-resorcylaldehyde

- 2,4-DIHYDROXYLBENZALDEHYDE

- 2,4-Dihydroxybenzaldehyde,98%

- 4-Dihydroxybenzaldehyde

- 2,4-Dihydroxybenzald

- b-resorcylaldehyde

- NSC8690

- 4-08-00-01753 (Beilstein Handbook Reference)

- b-Resorcinaldehyde

- NSC-8690

- NS00040433

- BRN 0878548

- 2,4-bis(oxidanyl)benzaldehyde

- DIHYDROXYBENZALDEHYDE, 2,4-

- HMS2270K22

- AKOS000118990

- 95-01-2

- A934060

- EN300-21460

- .BETA.-RESORCYLALDEHYDE [MI]

- 2,4-dihydroxyl benzaldehyde

- InChI=1/C7H6O3/c8-4-5-1-2-6(9)3-7(5)10/h1-4,9-10

- BDBM50140239

- SMR000639137

- AI3-24367

- MLS001076174

- UNII-772JOF6LZS

- MFCD00011686

- 24-Dihydroxybenzaldehyde

- CHEMBL243587

- Resorcinal

- AC-24172

- Q27121977

- A845149

- b-Resorcaldehyde

- FT-0610123

- A-Resorcylaldehyde

- CS-W007539

- 772JOF6LZS

- F11148

- 2,4-Dihydroxybenzaldehyde, Vetec(TM) reagent grade, 98%

- 2,4dihydroxybenzaldehyde

- 2,4-dihydroxy benzaldehyde

- 2,4-Dihydroxybenzaldehyde, 98%

- SY007063

- F1995-0226

- SCHEMBL93513

- Z104497974

- EINECS 202-383-1

- D0564

- STR01512

- AMY25823

- PD158252

- 2,4 dihydroxybenzaldehyde

- Beta-resorcyl aldehyde

- 2,4,-dihydroxybenzaldehyde

- HY-W007539

- AP-065/40195541

- b-Resorcylic aldehyde

- DTXSID8021806

- 2,4-dihydoxy-benzaldehyde

- NCGC00247446-01

- 2,4-Dihyroxybenzaldehyde

- W-100175

- CHEBI:50198

- STK299744

- BBL012171

- DTXCID101806

- DB-027606

-

- MDL: MFCD00011686

- Inchi: 1S/C7H6O3/c8-4-5-1-2-6(9)3-7(5)10/h1-4,9-10H

- InChI-Schlüssel: IUNJCFABHJZSKB-UHFFFAOYSA-N

- Lächelt: O=CC1C(O)=CC(O)=CC=1

- BRN: 878548

Berechnete Eigenschaften

- Genaue Masse: 138.03200

- Monoisotopenmasse: 138.031694

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 2

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 10

- Anzahl drehbarer Bindungen: 1

- Komplexität: 124

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Oberflächenladung: 0

- Topologische Polaroberfläche: 57.5

- XLogP3: 1.5

- Tautomerzahl: 12

Experimentelle Eigenschaften

- Farbe/Form: Gebrochenes weißes bis bräunlichgelbes Pulver.

- Dichte: 1.2667 (rough estimate)

- Schmelzpunkt: 135-137 °C (lit.)

- Siedepunkt: 220-228 °C/22 mmHg(lit.)

- Flammpunkt: 220℃/22mm

- Brechungsindex: 1.4600 (estimate)

- Löslichkeit: DMSO (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly)

- Wasserteilungskoeffizient: Auflösung

- Stabilität/Haltbarkeit: Stable. May be air sensitive. Combustible. Incompatible with strong oxidizing agents.

- PSA: 57.53000

- LogP: 0.91030

- Sensibilität: Air Sensitive

- pka: 7.56±0.18(Predicted)

- Merck: 8156

- Löslichkeit: Es ist leicht löslich in Ethanol, Diethylether, Chloroform und Eisessigsäure und leicht löslich in kaltem Benzol.

2,4-Dihydroxybenzaldehyde Sicherheitsinformationen

-

Symbol:

- Prompt:Warnung

- Signalwort:Warning

- Gefahrenhinweis: H302,H315,H319,H335

- Warnhinweis: P261,P305+P351+P338

- Transportnummer gefährlicher Stoffe:NONH for all modes of transport

- WGK Deutschland:3

- Code der Gefahrenkategorie: 22-36/37/38

- Sicherheitshinweise: S26-S36-S37/39

- RTECS:VH3600000

-

Identifizierung gefährlicher Stoffe:

- Verpackungsgruppe:I; II; III

- Risikophrasen:R22; R36/37/38

- Lagerzustand:Inert atmosphere,2-8°C

- TSCA:Yes

2,4-Dihydroxybenzaldehyde Zolldaten

- HS-CODE:29124900

- Zolldaten:

China Zollkodex:

2912499000Übersicht:

2912499000. Andere Aldehydether\Aldehyde, Phenole und Aldehyde, die andere sauerstoffhaltige Gruppen enthalten. MwSt:17,0% Steuerrückerstattungssatz:9,0% Regulatorische Bedingungen:nichts. MFN-Tarif:5,5% allgemeiner Tarif:30,0%

Deklarationselemente:

Produktname, Bauteilinhalt, Verwendung, Aussehen von Tetraformaldehyd

Zusammenfassung:

2912499000. andere Aldehydether, Aldehydphenole und Aldehyde mit anderer Sauerstofffunktion. MwSt:17,0% Steuerermäßigungssatz:9,0%.% MFN-Tarif:5.5% Allgemeintarif:30,0%

2,4-Dihydroxybenzaldehyde Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047188-500g |

2,4-Dihydroxybenzaldehyde |

95-01-2 | 98% | 500g |

¥761.00 | 2024-04-24 | |

| Enamine | EN300-21460-25.0g |

2,4-dihydroxybenzaldehyde |

95-01-2 | 95% | 25.0g |

$38.0 | 2023-07-06 | |

| Key Organics Ltd | STR01512-10MG |

2,4-Dihydroxybenzaldehyde |

95-01-2 | >95% | 10mg |

£63.00 | 2025-02-09 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A12868-100g |

2,4-Dihydroxybenzaldehyde, 98% |

95-01-2 | 98% | 100g |

¥2204.00 | 2023-03-03 | |

| eNovation Chemicals LLC | D781109-500g |

2,4-Dihydroxybenzaldehyde |

95-01-2 | 98% | 500g |

$150 | 2023-09-03 | |

| Life Chemicals | F1995-0226-10g |

2,4-dihydroxybenzaldehyde |

95-01-2 | 95% | 10g |

$84.0 | 2023-09-06 | |

| eNovation Chemicals LLC | D660636-100g |

2,4-Dihydroxybenzaldehyde |

95-01-2 | 97% | 100g |

$200 | 2024-06-05 | |

| Life Chemicals | F1995-0226-1g |

2,4-dihydroxybenzaldehyde |

95-01-2 | 95% | 1g |

$21.0 | 2023-09-06 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017477-25g |

2,4-Dihydroxybenzaldehyde |

95-01-2 | 98% | 25g |

¥61 | 2024-07-19 | |

| Life Chemicals | F1995-0226-0.25g |

2,4-dihydroxybenzaldehyde |

95-01-2 | 95% | 0.25g |

$18.0 | 2023-09-06 |

2,4-Dihydroxybenzaldehyde Herstellungsverfahren

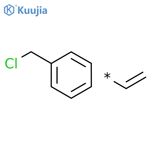

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; rt; 1 h, rt

1.2 30 min, rt; 1 h

1.2 30 min, rt; 1 h

Referenz

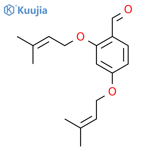

Synthetic Routes 2

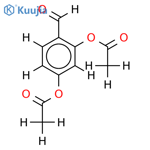

Synthetic Routes 3

Reaktionsbedingungen

1.1 Solvents: Chloroform ; 1 h, rt; 1 h, reflux

1.2 Reagents: Sodium acetate Solvents: 1,4-Dioxane ; 1 h, reflux

1.2 Reagents: Sodium acetate Solvents: 1,4-Dioxane ; 1 h, reflux

Referenz

- The Use of Solid-Phase Supported 1-N-Piperazine-4-N-carboxaldehyde in Vilsmeier Reactions, Journal of Combinatorial Chemistry, 2004, 6(2), 270-274

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Phosphorus oxychloride ; 1 h, 65 °C

Referenz

- A new method for the fast preparation of aromatic aldehydes from carbazole and hydroxyaromatic derivatives, International Electronic Conferences on Synthetic Organic Chemistry, 2004, 1105, 1105-1108

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether

Referenz

- Simplification of the Gattermann synthesis of hydroxy aldehydes, Journal of the American Chemical Society, 1923, 45, 2373-7

Synthetic Routes 6

Reaktionsbedingungen

1.1 Catalysts: Magnesium oxide ; 15 min

Referenz

- Efficient microwave-assisted regioselective one pot direct ortho-formylation of phenol derivatives in the presence of nanocrystalline MgO as a solid base catalyst under solvent-free conditions, New Journal of Chemistry, 2018, 42(6), 4590-4595

Synthetic Routes 7

Reaktionsbedingungen

1.1 Solvents: Water

Referenz

- Preparation of 2,4-dihydroxybenzaldehyde by the Vilsmeier-Haack reaction, Synthetic Communications, 1996, 26(3), 603-10

Synthetic Routes 8

Synthetic Routes 9

Reaktionsbedingungen

1.1 Reagents: Diphosphoryl chloride

Referenz

- The Vilsmeier reaction of fully conjugated carbocycles and heterocycles, Organic Reactions (Hoboken, 1997, 49,

Synthetic Routes 10

Reaktionsbedingungen

1.1 Solvents: Acetonitrile

1.2 Reagents: Phosphorus oxychloride

1.3 Solvents: Water

1.2 Reagents: Phosphorus oxychloride

1.3 Solvents: Water

Referenz

- Enantioselective acylation of 2-hydroxymethyl-2,3-dihydrobenzofurans catalyzed by lipase from Pseudomonas cepacia (Amano PS) and total stereoselective synthesis of (-)-(R)-MEM-protected arthrographol, Tetrahedron: Asymmetry, 2000, 11(16), 3375-3393

Synthetic Routes 11

Reaktionsbedingungen

1.1 Catalysts: 6A,6B,6C,6D,6E,6F,6G-Heptakis-O-(2-hydroxypropyl)-β-cyclodextrin Solvents: Methanol , Water

Referenz

- β-Cyclodextrin mediated regioselective photo-Reimer-Tiemann reaction of phenols, Journal of Molecular Catalysis A: Chemical, 1998, 130(3),

Synthetic Routes 12

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid , Water Solvents: Diethyl ether

Referenz

- Hydrogen cyanide. VI. Mechanism of Gattermann's hydrogen cyanide aldehyde synthesis, Journal of the Chemical Society, 1936, 184, 184-5

Synthetic Routes 13

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate , Potassium iodide Solvents: Acetone ; 240 h, reflux; reflux → rt

Referenz

- Polymer bound transition metal complexes for catalytic oxidation of cyclohexene with molecular oxygen, Chinese Journal of Reactive Polymers, 2007, 16(1-2), 66-71

Synthetic Routes 14

Reaktionsbedingungen

1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 0 - 5 °C; 5 °C → 60 °C; 8 h, 60 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 30 min, pH 7, cooled

1.2 Reagents: Sodium hydroxide Solvents: Water ; 30 min, pH 7, cooled

Referenz

- Method for preparing 4-butyl-resorcinol, China, , ,

Synthetic Routes 15

Reaktionsbedingungen

1.1 Reagents: Diphosphoryl chloride

Referenz

- Vilsmeier formylation and glyoxylation reactions of nucleophilic aromatic compounds using pyrophosphoryl chloride, Tetrahedron, 1993, 49(19), 4015-34

Synthetic Routes 16

Reaktionsbedingungen

1.1 Reagents: Boron trifluoride etherate Solvents: 1,4-Dioxane ; 3 - 6 h, rt

Referenz

- Highly efficient and selective deprotection method for prenyl, geranyl, and phytyl ethers and esters using boron trifluoride-etherate, Synthetic Communications, 2013, 43(1), 26-33

Synthetic Routes 17

Reaktionsbedingungen

1.1 Reagents: Sodium acetate Solvents: Ethanol , Water ; 5 h, reflux

Referenz

- NaOAc-mediated selective deprotection of aromatic acetates and its application in the synthesis of natural products, Synthetic Communications, 2009, 39(11), 1949-1956

Synthetic Routes 18

Reaktionsbedingungen

1.1 Reagents: Phosphorus oxychloride ; rt; 2 h, rt

1.2 Reagents: Sodium acetate Solvents: Water ; heated

1.2 Reagents: Sodium acetate Solvents: Water ; heated

Referenz

- Syntheses of 1,3-bis(2-hydroxy-4-methoxyphenyl)propane and 1,3-bis(2,4-dihydroxyphenyl)propane, Youji Huaxue, 2008, 28(5), 918-921

Synthetic Routes 19

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid ; 0.5 h, rt

Referenz

- Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes, Journal of Organic Chemistry, 2023, 88(14), 10002-10013

Synthetic Routes 20

Reaktionsbedingungen

1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ; 1 h, < 30 °C; 30 °C → -7 °C

1.2 Solvents: Acetonitrile ; -7 °C; < -3 °C; 3 h, -3 °C; 1 h, rt; rt → 0 °C; 1 h, 0 °C

1.3 Reagents: Sodium thiosulfate ; 30 min, 35 °C; 35 °C → 0 °C; 2 h, 0 °C

1.2 Solvents: Acetonitrile ; -7 °C; < -3 °C; 3 h, -3 °C; 1 h, rt; rt → 0 °C; 1 h, 0 °C

1.3 Reagents: Sodium thiosulfate ; 30 min, 35 °C; 35 °C → 0 °C; 2 h, 0 °C

Referenz

- Synthesis of 7-hydroxy-2-oxo-2H-1-benzopyran-3-carboxylic acid methyl ester, Huagong Jishu Yu Kaifa, 2010, 39(4), 10-11

2,4-Dihydroxybenzaldehyde Raw materials

- 2-Hydroxy-4-methoxybenzaldehyde

- Di-Ac-2,4-Dihydroxybenzaldehyde

- Carbonocyanidimidic amide, methyl-

- 1-(Chloromethylidene)piperazin-1-ium chloride

- Vinylbenzyl Chloride, Mixture of 2, 3- and 4-isomers (Stabilized with TBC)

- Benzenemethanaminium, 2,4-dihydroxy-N,N-dimethyl-, chloride (1:1)

- 2,4-Dimethoxybenzaldehyde

- Benzaldehyde, 2,4-bis[(3-methyl-2-butenyl)oxy]-

2,4-Dihydroxybenzaldehyde Preparation Products

2,4-Dihydroxybenzaldehyde Lieferanten

Tiancheng Chemical (Jiangsu) Co., Ltd

Gold Mitglied

(CAS:95-01-2)2,4-Dihydroxybenzaldehyde

Bestellnummer:1903965

Bestandsstatus:in Stock

Menge:Company Customization

Reinheit:98%

Preisinformationen zuletzt aktualisiert:Friday, 18 April 2025 17:04

Preis ($):discuss personally

Suzhou Senfeida Chemical Co., Ltd

Gold Mitglied

(CAS:95-01-2)2,4-Dihydroxybenzaldehyde

Bestellnummer:sfd9315

Bestandsstatus:in Stock

Menge:200kg

Reinheit:99.9%

Preisinformationen zuletzt aktualisiert:Friday, 19 July 2024 14:35

Preis ($):discuss personally

Amadis Chemical Company Limited

Gold Mitglied

(CAS:95-01-2)2,4-Dihydroxybenzaldehyde

Bestellnummer:A934060

Bestandsstatus:in Stock

Menge:1kg

Reinheit:99%

Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 15:13

Preis ($):176.0

2,4-Dihydroxybenzaldehyde Verwandte Literatur

-

Jana Pisk,Ivica ?ilovi?,Tomica Hrenar,Danijela Cvijanovi?,Gordana Pavlovi?,Vi?nja Vrdoljak RSC Adv. 2020 10 38566

-

Angel H. Romero,Ivan E. Romero,Lourdes Gotopo,Gustavo Cabrera,Hugo Cerecetto Mol. Syst. Des. Eng. 2023 8 358

-

3. Effect of structure variations on the quadruplex DNA binding ability of nickel Schiff base complexesKimberley J. Davis,Nawal M. O. Assadawi,Son Q. T. Pham,Monica L. Birrento,Christopher Richardson,Jennifer L. Beck,Anthony C. Willis,Stephen F. Ralph Dalton Trans. 2018 47 13573

-

Majid?M. Heravi,Vahideh Zadsirjan,Hoda Hamidi,Parvin Hajiabbas Tabar Amiri RSC Adv. 2017 7 24470

-

Seung-Heon Lee,Mojca Jazbinsek,Christoph P. Hauri,O-Pil Kwon CrystEngComm 2016 18 7180

95-01-2 (2,4-Dihydroxybenzaldehyde) Verwandte Produkte

- 1194-98-5(2,5-Dihydroxybenzaldehyde)

- 139-85-5(Protocatechualdehyde)

- 708-06-5(2-hydroxynaphthalene-1-carbaldehyde)

- 99-50-3(Protocatechuic acid)

- 2144-08-3(2,3,4-Trihydroxybenzaldehyde)

- 2233-18-3(3,5-Dimethyl-4-hydroxybenzaldehyde)

- 613-84-3(2-Hydroxy-5-methylbenzaldehyde)

- 387-46-2(2,6-Dihydroxybenzaldehyde)

- 487-70-7(2,4,6-Trihydroxybenzaldehyde)

- 6248-20-0(4-Formyl-2-methylresorcinol)

Empfohlene Lieferanten

atkchemica

(CAS:95-01-2)2,4-Dihydroxybenzaldehyde

Reinheit:95%+

Menge:1g/5g/10g/100g

Preis ($):Untersuchung

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:95-01-2)2,4-Dihydroxybenzaldehyde

Reinheit:98%

Menge:Company Customization

Preis ($):Untersuchung